molecular formula C12H12N2O7S3 B3181762 SPDP-sulfo CAS No. 121115-30-8

SPDP-sulfo

Cat. No.: B3181762
CAS No.: 121115-30-8
M. Wt: 392.4 g/mol
InChI Key: MRKXZYGMIDQTPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SPDP-sulfo, also known as sulfosuccinimidyl 6-(3’-(2-pyridyldithio)propionamido)hexanoate, is a water-soluble, long-chain crosslinker. It is widely used in bioconjugation techniques to link amine and sulfhydryl groups, forming cleavable disulfide bonds. This compound is particularly valuable in the synthesis of antibody-drug conjugates and other bioconjugates due to its ability to form reversible linkages .

Preparation Methods

Synthetic Routes and Reaction Conditions

SPDP-sulfo is synthesized through a series of chemical reactions involving the activation of carboxyl groups and the introduction of reactive groups. The synthesis typically involves the following steps:

    Activation of Carboxyl Groups: The carboxyl groups are activated using N-hydroxysuccinimide (NHS) to form NHS esters.

    Introduction of Reactive Groups: The activated esters react with 2-pyridyldithiol groups to form the final product.

The reaction conditions usually involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and are carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

SPDP-sulfo undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents include NHS, DTT, TCEP, and primary amines.

    Conditions: Reactions are typically carried out in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8. .

Major Products

The major products formed from these reactions include amide-linked conjugates and cleaved disulfide bonds, which can be detected by measuring the release of pyridine-2-thione at 343 nm .

Mechanism of Action

SPDP-sulfo exerts its effects through the formation of cleavable disulfide bonds. The NHS ester reacts with lysine residues to form stable amide bonds, while the pyridyl disulfide group reacts with sulfhydryls to form reversible disulfide bonds. This mechanism allows for the reversible crosslinking of proteins and the creation of bioconjugates .

Comparison with Similar Compounds

Properties

IUPAC Name

2,5-dioxo-1-[3-(pyridin-2-yldisulfanyl)propanoyloxy]pyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O7S3/c15-10-7-8(24(18,19)20)12(17)14(10)21-11(16)4-6-22-23-9-3-1-2-5-13-9/h1-3,5,8H,4,6-7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKXZYGMIDQTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SPDP-sulfo
Reactant of Route 2
Reactant of Route 2
SPDP-sulfo
Reactant of Route 3
Reactant of Route 3
SPDP-sulfo
Reactant of Route 4
Reactant of Route 4
SPDP-sulfo
Reactant of Route 5
Reactant of Route 5
SPDP-sulfo
Reactant of Route 6
Reactant of Route 6
SPDP-sulfo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.